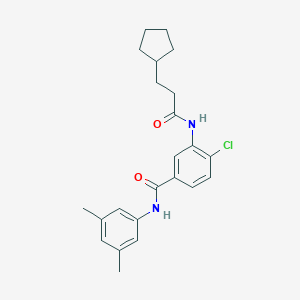![molecular formula C26H28N2O3 B309406 3-[(4-tert-butylbenzoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309406.png)
3-[(4-tert-butylbenzoyl)amino]-N-(2-ethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-tert-butylbenzoyl)amino]-N-(2-ethoxyphenyl)benzamide, also known as TBB or TBBz, is a synthetic compound that has been widely used in scientific research. TBB is a selective inhibitor of protein kinase CK2, which is a key regulator of various cellular processes.
Mechanism of Action
3-[(4-tert-butylbenzoyl)amino]-N-(2-ethoxyphenyl)benzamide selectively inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of CK2-mediated phosphorylation of its substrates. This compound has been shown to be a potent inhibitor of CK2, with an IC50 value of around 0.1 μM.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of CK2 activity by this compound has been shown to induce apoptosis in cancer cells, inhibit inflammation, and reduce neurodegeneration. This compound has also been shown to inhibit the growth of various cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[(4-tert-butylbenzoyl)amino]-N-(2-ethoxyphenyl)benzamide in lab experiments is its selectivity for CK2. This allows for the specific inhibition of CK2 activity without affecting other kinases. This compound is also a relatively easy compound to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound is its potential off-target effects. This compound has been shown to inhibit other kinases at high concentrations, which may lead to unintended effects.
Future Directions
There are several future directions for 3-[(4-tert-butylbenzoyl)amino]-N-(2-ethoxyphenyl)benzamide research. One direction is to explore the potential therapeutic applications of this compound in cancer, inflammation, and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of CK2 based on the structure of this compound. Furthermore, this compound can be used as a tool to study the role of CK2 in various biological processes, which may lead to the discovery of new therapeutic targets.
Synthesis Methods
3-[(4-tert-butylbenzoyl)amino]-N-(2-ethoxyphenyl)benzamide can be synthesized by reacting 4-tert-butylbenzoyl chloride with 2-ethoxyaniline to obtain 3-(4-tert-butylbenzoyl)aniline. This intermediate is then reacted with benzoyl chloride to obtain this compound. The synthesis of this compound is a relatively simple process and can be carried out in a standard laboratory setting.
Scientific Research Applications
3-[(4-tert-butylbenzoyl)amino]-N-(2-ethoxyphenyl)benzamide has been extensively used in scientific research as a selective inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit CK2 activity in vitro and in vivo, and has been used to study the role of CK2 in various biological processes. This compound has also been used to study the role of CK2 in cancer, inflammation, and neurodegenerative diseases.
properties
Molecular Formula |
C26H28N2O3 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
3-[(4-tert-butylbenzoyl)amino]-N-(2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C26H28N2O3/c1-5-31-23-12-7-6-11-22(23)28-25(30)19-9-8-10-21(17-19)27-24(29)18-13-15-20(16-14-18)26(2,3)4/h6-17H,5H2,1-4H3,(H,27,29)(H,28,30) |
InChI Key |
DZXOOWVXMUSULL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B309323.png)
![N-(2-chlorophenyl)-4-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309326.png)
![3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B309328.png)
![4-chloro-N-isobutyl-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309330.png)
![N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309333.png)
![4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B309334.png)
![Ethyl 5-[(3,4-dichlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309335.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-3,4-dichlorobenzamide](/img/structure/B309337.png)
![3,4-dichloro-N-{3-[(4-methoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309338.png)
![Methyl 5-[(3-cyclopentylpropanoyl)amino]-2-hydroxybenzoate](/img/structure/B309340.png)
![N-(2-chlorophenyl)-4-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B309343.png)

![N-(4-chlorophenyl)-2-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B309345.png)
![3-[(3-cyclopentylpropanoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B309346.png)